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2-Ethynyl-3,5-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C11H11N. It features a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and an ethynyl group at the 2 position. The presence of these functional groups imparts unique chemical properties and biological activities to this compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Research indicates that 2-Ethynyl-3,5-dimethoxypyridine exhibits various biological activities. Its mechanism of action often involves interactions with specific molecular targets such as enzymes and receptors. For instance, the ethynyl group may facilitate covalent bonding with active sites on proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of target molecules, potentially leading to therapeutic effects in areas such as inflammation and cancer treatment .
Several synthetic routes have been developed for 2-Ethynyl-3,5-dimethoxypyridine:
2-Ethynyl-3,5-dimethoxypyridine finds applications in various domains:
Interaction studies involving 2-Ethynyl-3,5-dimethoxypyridine often focus on its binding affinity to various biological targets. Research has shown that this compound can interact with atypical protein kinase C (aPKC), which plays a significant role in regulating inflammation and vascular permeability. Such interactions suggest potential therapeutic implications for conditions related to inflammation and cancer .
Several compounds share structural similarities with 2-Ethynyl-3,5-dimethoxypyridine. A comparison highlights its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethynylpyridine | Pyridine ring with an ethynyl group | Ethynyl substitution enhances reactivity |
| 3,5-Dimethoxypyridine | Pyridine ring with two methoxy groups | Lacks ethynyl group; primarily focused on electron donation |
| 4-Ethynylpyridine | Pyridine ring with an ethynyl group | Ethynyl at position 4 alters electronic properties |
| 2-Methyl-3,5-dimethoxypyridine | Methyl substitution at position 2 | Methyl affects sterics but lacks ethynyl reactivity |
The presence of both methoxy and ethynyl groups distinguishes 2-Ethynyl-3,5-dimethoxypyridine from other similar compounds, providing it with unique chemical properties and potential biological activities that are not present in its analogs.